Cas no 1211539-63-7 (Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate)
![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1211539-63-7x500.png)
Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-(4-(aminomethyl)-2-fluorophenyl)piperazine-1-carboxylate
- tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate
- NE49935
- Z951367912
- Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate
-
- インチ: 1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-12(11-18)10-13(14)17/h4-5,10H,6-9,11,18H2,1-3H3
- InChIKey: RKPOSFCQCMOLPM-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(CN)C=CC=1N1CCN(C(=O)OC(C)(C)C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 378
- トポロジー分子極性表面積: 58.8
Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13422-10G |
tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate |
1211539-63-7 | 95% | 10g |
¥ 6,692.00 | 2023-04-03 | |
TRC | B750498-25mg |
tert-Butyl 4-[4-(Aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate |
1211539-63-7 | 25mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-57283-10.0g |
tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate |
1211539-63-7 | 95.0% | 10.0g |
$1346.0 | 2025-02-20 | |
Enamine | EN300-57283-5.0g |
tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate |
1211539-63-7 | 95.0% | 5.0g |
$908.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13422-1G |
tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate |
1211539-63-7 | 95% | 1g |
¥ 1,471.00 | 2023-04-03 | |
Enamine | EN300-57283-0.05g |
tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate |
1211539-63-7 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
Aaron | AR019YWD-5g |
tert-Butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate |
1211539-63-7 | 95% | 5g |
$1274.00 | 2025-02-14 | |
Aaron | AR019YWD-500mg |
tert-Butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate |
1211539-63-7 | 95% | 500mg |
$325.00 | 2025-02-14 | |
1PlusChem | 1P019YO1-250mg |
tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate |
1211539-63-7 | 95% | 250mg |
$200.00 | 2023-12-26 | |
1PlusChem | 1P019YO1-50mg |
tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate |
1211539-63-7 | 95% | 50mg |
$124.00 | 2023-12-26 |
Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate 関連文献
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylateに関する追加情報
Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate (CAS No. 1211539-63-7): A Comprehensive Overview
Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate, identified by its CAS number 1211539-63-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class of molecules, which are widely recognized for their role in various biological and pharmacological applications. The unique structural features of this compound, particularly its fluorinated aromatic ring and the presence of an aminomethyl side chain, make it a promising candidate for further investigation in drug discovery.
The synthesis and characterization of Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate involve meticulous chemical processes that ensure high purity and yield. The introduction of the fluorine atom into the phenyl ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design. Additionally, the aminomethyl group provides a site for further functionalization, allowing researchers to modify the compound's properties to suit specific therapeutic targets.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can significantly influence the electronic properties of molecules, leading to more effective interactions with biological targets. The incorporation of fluorine into Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate not only improves its stability but also enhances its potential as an intermediate in the synthesis of more complex drug molecules.
The piperazine moiety in this compound is particularly noteworthy, as it is a common pharmacophore found in many FDA-approved drugs. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, making them valuable in the treatment of neurological disorders such as depression, anxiety, and ADHD. The specific substitution pattern in Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate may contribute to its unique pharmacological properties, making it a potential lead compound for novel therapeutic agents.
Current research in the field of medicinal chemistry has focused on developing new strategies to optimize the efficacy and safety of drug candidates. The use of computational modeling and high-throughput screening techniques has accelerated the discovery process, allowing researchers to rapidly evaluate the potential of various compounds. Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate has been subjected to several computational studies to predict its binding affinity and metabolic stability. These studies have provided valuable insights into its potential as a drug candidate and have guided further experimental investigations.
One of the most exciting applications of Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate is in the development of new treatments for central nervous system (CNS) disorders. Preclinical studies have shown that piperazine derivatives can interact with multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine. The presence of the fluorine atom may enhance these interactions, leading to more potent and selective therapeutic effects. Additionally, the aminomethyl group provides a versatile platform for further modifications, allowing researchers to fine-tune the compound's pharmacological profile.
The synthesis of Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate involves several key steps that require precise control over reaction conditions. The introduction of the fluorine atom is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These methods ensure high selectivity and yield, which are essential for pharmaceutical applications. Once synthesized, the compound undergoes rigorous characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity.
The potential therapeutic applications of Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate extend beyond CNS disorders. Preliminary studies have suggested that this compound may have anti-inflammatory and analgesic properties due to its ability to modulate immune responses and pain signaling pathways. Further research is needed to fully elucidate these effects and explore new therapeutic avenues.
In conclusion, Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate (CAS No. 1211539-63-7) is a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an important role in future drug discovery efforts.
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